molecular formula C6H4FN3 B13082413 7-Fluoro-1H-pyrazolo[4,3-c]pyridine

7-Fluoro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13082413
M. Wt: 137.11 g/mol
InChI Key: LGPZCEHZCPACEV-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 7th position adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-fluoropyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts such as palladium on carbon (Pd/C) may also be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of pyrazolopyridine N-oxide derivatives.

    Reduction: Formation of dihydropyrazolopyridine derivatives.

    Substitution: Formation of various substituted pyrazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    1H-Pyrazolo[3,4-c]pyridine: Similar structure but without the fluorine atom at the 7th position.

    1H-Pyrazolo[4,3-b]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

7-Fluoro-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

7-fluoro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H4FN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)

InChI Key

LGPZCEHZCPACEV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=C(C=N1)F

Origin of Product

United States

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